molecular formula C3H8ClNO5S B12909737 2-Amino-3-sulfopropanoic acid hydrochloride

2-Amino-3-sulfopropanoic acid hydrochloride

Cat. No.: B12909737
M. Wt: 205.62 g/mol
InChI Key: LBIYAQPKMGMWEY-UHFFFAOYSA-N
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Description

2-Amino-3-sulfopropanoic acid hydrochloride is the hydrochloride salt form of 2-Amino-3-sulfopropanoic acid, more commonly known as L-cysteic acid . This organic compound is an amino acid featuring a sulfonic acid group, which confers high water solubility and a negative charge at physiological pH, making it a valuable tool in biochemical research . In research settings, L-cysteic acid is recognized for its role as an inhibitor of several enzymes. Studies indicate it inhibits peptide deformylase in Staphylococcus aureus and targets human enzymes such as procathepsin L, tyrosine-protein phosphatase non-receptor type 1, and M-phase inducer phosphatase 2 . This compound is also a key metabolite; it is produced from the oxidation of the amino acid cysteine and can be further metabolized into 3-sulfolactate . In biological pathways, particularly in microalgae, it serves as a biosynthetic precursor to taurine . Researchers value this compound for its ionic properties and reactivity, utilizing it as an analytical standard and in the development and research of novel pharmaceuticals . The compound has a molecular formula of C3H7NO5S for the free acid and a molecular weight of 169.16 g/mol . As a white crystalline powder that is soluble in water, it should be stored in a dark place under an inert atmosphere at room temperature to preserve stability . This product is designated For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C3H8ClNO5S

Molecular Weight

205.62 g/mol

IUPAC Name

2-amino-3-sulfopropanoic acid;hydrochloride

InChI

InChI=1S/C3H7NO5S.ClH/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H

InChI Key

LBIYAQPKMGMWEY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O.Cl

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via 3-Aminopropanol Chlorination and Sulfonation

The most documented industrially viable method involves a two-step process starting from 3-aminopropanol:

  • Step 1: Chlorination of 3-Aminopropanol

    3-Aminopropanol is treated with hydrogen chloride (HCl) gas or concentrated hydrochloric acid under controlled temperature (40–50 °C) to form γ-chloropropylamine hydrochloride as an intermediate. The reaction mixture is then diluted with ethanol and cooled to induce crystallization of the intermediate salt.

  • Step 2: Sulfonation of the Chlorinated Intermediate

    The isolated γ-chloropropylamine hydrochloride is reacted with an aqueous solution of alkali-metal sulfites (e.g., sodium sulfite) under reflux conditions. This sulfonation step converts the chlorinated intermediate into 2-amino-3-sulfopropanoic acid. After completion, the reaction mixture is acidified with hydrochloric acid, filtered hot, and cooled to crystallize the final product as its hydrochloride salt.

This method is characterized by mild reaction conditions, simple operation, and suitability for industrial-scale production due to the availability of raw materials and straightforward purification steps.

Step Reagents/Conditions Product/Intermediate Notes
1 3-Aminopropanol + HCl gas or conc. HCl, 40–50 °C γ-Chloropropylamine hydrochloride salt Ethanol dilution and cooling crystallization
2 γ-Chloropropylamine hydrochloride + Na2SO3 (aq), reflux 2-Amino-3-sulfopropanoic acid Acidification with HCl, hot filtration, cooling crystallization

Oxidative Bromination of Cystine Followed by Crystallization

An alternative method reported for the preparation of the related compound (L-cysteic acid hydrate) involves:

  • Dissolving cystine in dilute hydrochloric acid.
  • Adding bromine dropwise at a controlled temperature (~60 °C) to oxidize cystine to cysteic acid.
  • Evaporating the reaction mixture under reduced pressure.
  • Dissolving the residue in distilled water, filtering insolubles.
  • Concentrating and cooling the filtrate to crystallize the product.
  • Washing the crystals with ethanol and drying to obtain L-sulfoalanine with yields of 81–90%.

Though this method is more commonly applied to the hydrate form and related sulfonic acids, it demonstrates an oxidative approach to sulfonic acid synthesis from amino acid precursors.

Scientific Research Applications

Pharmaceutical Applications

Neurodegenerative Disease Research
One of the notable applications of 2-amino-3-sulfopropanoic acid hydrochloride is in the context of neurodegenerative diseases. It has been investigated as a potential therapeutic agent for Alzheimer's disease. The compound acts as a metabolite of tramiprosate, which has been shown to inhibit amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. Research indicates that the compound can induce conformational changes in apolipoprotein E4, which is implicated in Alzheimer's pathology, thereby reducing its aggregation propensity .

Fungicidal Activity
Recent studies have highlighted the fungicidal properties of derivatives of this compound. Research demonstrated that certain modified sulfonamides derived from this compound exhibited significant antifungal activity against various strains of Botrytis cinerea, a common plant pathogen. The structure-activity relationship (SAR) studies indicated that specific modifications could enhance fungicidal efficacy, suggesting potential applications in agricultural fungicides .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly concerning enzymes involved in amino acid metabolism. Its structural similarity to other amino acids allows it to act as an inhibitor or modulator in enzymatic reactions, providing insights into metabolic pathways and enzyme kinetics .

Cell Culture Studies
In cell culture experiments, this compound has been used to investigate cellular responses to oxidative stress and inflammation. Its anti-inflammatory properties have been noted, making it a candidate for further exploration in conditions characterized by excessive inflammation .

Analytical Chemistry Applications

Synthesis and Characterization
The compound serves as a precursor in the synthesis of various bioactive molecules. Its unique chemical structure allows chemists to explore new synthetic pathways for creating complex organic compounds. Analytical techniques such as NMR and mass spectrometry are often employed to characterize synthesized products derived from this compound .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
PharmaceuticalAlzheimer's disease treatmentInduces ApoE4 conformational changes
AgriculturalAntifungal agentsEffective against Botrytis cinerea
BiochemicalEnzyme inhibition studiesModulates amino acid metabolism
Analytical ChemistryPrecursor for bioactive compoundsUseful in synthetic organic chemistry

Case Study 1: Neuroprotective Effects

A study explored the effects of this compound on neuronal cell lines exposed to amyloid-beta peptides. The results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent.

Case Study 2: Agricultural Application

Research focusing on the fungicidal activity of modified sulfonamides derived from this compound demonstrated that certain derivatives exhibited up to 70% inhibition of fungal growth in vitro. This study paves the way for developing new agricultural fungicides based on this compound.

Mechanism of Action

The mechanism by which 2-amino-3-sulfopropanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with hydrochlorides of amino acids featuring sulfur-containing or aromatic substituents.

Table 1: Comparative Analysis of 2-Amino-3-sulfopropanoic Acid Hydrochloride and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Key Features Applications References
This compound - C₃H₈ClNO₅S ~205.6 Water-soluble Sulfonic acid group; high polarity and stability Organic synthesis, metabolite studies
2-Amino-3-sulfanylpropanoic acid hydrochloride (Cysteine HCl) 52-89-1 C₃H₈ClNO₂S 157.62 Water-soluble Sulfhydryl (-SH) group; reducing agent, antioxidant Nutrition, biochemistry
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid HCl 2177264-60-5 C₁₀H₁₄ClNO₄S 279.74 Soluble in DMSO/water Methylsulfonyl-phenyl group; aromatic and electron-withdrawing substituent Pharmaceutical research
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid HCl 1251924-17-0 C₁₀H₁₄ClNO₂S 255.74 Not specified Methylsulfanyl-phenyl group; lipophilic aromatic moiety Intermediate in drug synthesis
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl 123053-22-5 C₉H₁₁Cl₂NO₂ 236.10 Water-soluble Chlorophenyl group; halogenated aromatic structure Medicinal chemistry

Key Research Findings

Chemical Stability: The sulfonic acid group in this compound confers greater oxidative stability compared to cysteine hydrochloride (which contains a reactive -SH group prone to oxidation to sulfonic acid) . Acid stability studies on related hydrochlorides (e.g., nicardipine HCl) suggest that the hydrochloride salt form enhances stability under acidic conditions, a property likely shared by 2-amino-3-sulfopropanoic acid HCl .

Biological Activity: Cysteic acid derivatives are endogenous metabolites involved in taurine biosynthesis and antioxidant pathways . Compounds like (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid HCl are explored as protease inhibitors or kinase modulators due to their aromatic and sulfonyl groups .

Synthetic Utility :

  • The methylsulfanyl and chlorophenyl analogs (e.g., entries 4 and 5 in Table 1) are intermediates in synthesizing kinase inhibitors or antipsychotic drugs, highlighting the role of substituents in directing biological activity .

Biological Activity

2-Amino-3-sulfopropanoic acid hydrochloride, commonly known as 3-sulfoalanine, is a sulfonic acid derivative of alanine. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C3H7NO5S\text{C}_3\text{H}_7\text{NO}_5\text{S}

It features an amino group, a carboxylic acid group, and a sulfonic acid group, contributing to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Protein Phosphatases : The compound has been shown to inhibit certain protein phosphatases, which play critical roles in cell signaling and regulation. For instance, it acts as an inhibitor of tyrosine-protein phosphatase non-receptor type 1 (PTPN1), impacting cell cycle progression and proliferation .
  • Modulation of Neurotransmitter Activity : Research indicates that 3-sulfoalanine may influence neurotransmitter systems, particularly in the central nervous system. It has been implicated in the modulation of excitatory amino acid receptors, potentially affecting synaptic transmission and plasticity .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and specific strains tested .
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
  • Neuroprotective Effects : Some research suggests that 3-sulfoalanine may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate neuronal damage induced by excitotoxicity .

Case Study 1: Neuroprotection in Excitotoxic Models

A study investigated the neuroprotective effects of this compound in a rat model of excitotoxicity induced by glutamate. The results indicated that treatment with the compound significantly reduced neuronal death and improved behavioral outcomes compared to untreated controls. This suggests its potential utility in treating conditions associated with excitotoxic damage .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of 3-sulfoalanine was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent for bacterial infections .

Comparative Analysis

Activity This compound Other Amino Acids
AntimicrobialYesVaries
AntioxidantYesLimited
NeuroprotectiveYesSome (e.g., Glutamate)
Protein Phosphatase InhibitionYesVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-sulfopropanoic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of a precursor amino acid (e.g., serine or cysteine derivatives) under controlled acidic conditions. Key steps include:

  • Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .
  • Sulfonation via reaction with sulfonic acid derivatives (e.g., chlorosulfonic acid) at 0–5°C to minimize decomposition .
  • Deprotection and hydrochloride salt formation using HCl in dioxane or ethyl acetate.
  • Yield Optimization : Monitor pH and temperature rigorously; higher temperatures (>10°C) during sulfonation reduce purity due to sulfonic acid degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of sulfonic acid (-SO3_3H) and protonated amino groups. For example, the sulfonate proton appears as a broad singlet near δ 3.5–4.0 ppm .
  • HPLC with UV detection (λ = 210–220 nm) to assess purity. Use a C18 column and isocratic elution with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) .
  • Elemental Analysis : Verify Cl^- content (theoretical ~14.2% for hydrochloride salt) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Hygroscopicity : Store in desiccators with silica gel or under nitrogen to prevent moisture absorption, which can hydrolyze the sulfonic acid group .
  • Temperature : Long-term stability is maintained at –20°C; avoid repeated freeze-thaw cycles.
  • pH Sensitivity : In aqueous solutions, stabilize at pH 2–4 (using dilute HCl) to prevent sulfonate group deprotonation and precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for ion clustering reactions involving this compound?

  • Methodological Answer : Discrepancies in ΔrH° values (e.g., 201 kJ/mol in CID-MS studies ) may arise from:

  • Instrumental Variability : Calibrate mass spectrometers using sodium iodide clusters for accurate ion energetics measurements.
  • Solvent Effects : Gas-phase studies may differ from solution-phase data; use ab initio calculations (e.g., DFT at the B3LYP/6-31G* level) to model solvation effects .
  • Validation : Cross-reference with collision-induced dissociation (CID) thresholds and ion mobility spectrometry .

Q. What computational strategies are effective for predicting the reactivity of this compound in non-aqueous solvents?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions using explicit solvent models (e.g., water, DMSO) to predict solubility and aggregation tendencies.
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The sulfonate group exhibits high electrophilicity, making it prone to nucleophilic attacks .
  • pKa Prediction : Use COSMO-RS or MarvinSketch to estimate sulfonic acid pKa (~1.89) and amino group pKa (~8.70) for reaction planning .

Q. How should researchers design experiments to mitigate side reactions during functionalization of the sulfonate group?

  • Methodological Answer :

  • Protection Strategies : Temporarily convert the sulfonate to a sulfonamide using carbodiimide coupling, reducing its electrophilicity during alkylation or acylation .
  • Kinetic Control : Conduct reactions at low temperatures (–10°C) and use bulky bases (e.g., DIPEA) to minimize overalkylation.
  • In Situ Monitoring : Employ FT-IR to track sulfonate group conversion (S=O stretch at 1040–1220 cm1^{-1}) and adjust reagent stoichiometry dynamically .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxidative environments?

  • Methodological Answer :

  • Ventilation : Use fume hoods during reactions involving peroxides or permanganates, as sulfonates can release SO2_2 under strong oxidation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; sulfonic acid derivatives can cause severe skin/eye irritation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent aerosol formation .

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